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Tris(dimethylamino)phenylsilane - 4840-75-9

Tris(dimethylamino)phenylsilane

Catalog Number: EVT-294570
CAS Number: 4840-75-9
Molecular Formula: C12H23N3Si
Molecular Weight: 237.42 g/mol
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Product Introduction

Description
  • Role in Scientific Research: TDMAS has gained significant attention as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for depositing thin films of:
    • Silicon Dioxide (SiO2): [, , ] TDMAS, with its Si-H bond, readily reacts with oxidants like oxygen plasma, ozone, or hydrogen peroxide to form SiO2.
    • Silicon Nitride (SiNx): [, ] When combined with nitrogen sources like ammonia or nitrogen gas in plasma-enhanced CVD, TDMAS acts as a silicon source to produce SiNx.

Tris(dimethylamino)methylsilane (TDMAMS)

Compound Description: Tris(dimethylamino)methylsilane (TDMAMS) is employed as a resist molecule in area-selective atomic layer deposition (ALD) of zinc oxide (ZnO) on silicon wafers (Si\SiO2). [] TDMAMS reacts with Si\SiO2, drastically reducing the number of silanols on the surface, and effectively inhibits the ALD of ZnO. []

1,1,1-Tris(dimethylamino)disilane (TADS)

Compound Description: 1,1,1-Tris(dimethylamino)disilane (TADS) acts as a precursor in the plasma-enhanced atomic layer deposition of SiO2 films. [] The presence of the Si-Si bond in TADS contributes to a higher molecular polarity and surface reactivity, leading to high-quality SiO2 films with high wet-etch resistance. []

Tris(dimethylamino)silane

Compound Description: Tris(dimethylamino)silane is a versatile silicon precursor used in various deposition processes. It serves as a precursor for depositing silicon oxynitride (SiOxNy) films using electron cyclotron resonance plasma enhanced chemical vapor deposition (ECR-PECVD). [] Additionally, it is employed in the atomic layer deposition (ALD) of SiO2 using ozone as the oxidant. [] Furthermore, Tris(dimethylamino)silane, along with ammonia, enables the synthesis of silicon nitride films through low-pressure chemical vapor deposition (LPCVD). []

Tris(dimethylamino)phosphine [(DMA)3P]

Compound Description: Tris(dimethylamino)phosphine [(DMA)3P] is a phosphorus source utilized in the synthesis of InP quantum dots (QDs), including multishelled InP-based QDs. [, ] This compound plays a crucial role in forming the InP core of the quantum dots during the synthesis process. []

Overview

Tris(dimethylamino)phenylsilane is an organosilicon compound with the molecular formula C12H23N3Si\text{C}_{12}\text{H}_{23}\text{N}_{3}\text{Si}. It features three dimethylamino groups attached to a phenylsilane core, which contributes to its unique properties. This compound is notable for its high volatility and thermal stability, making it a valuable precursor in various chemical processes, particularly in the semiconductor industry for thin-film deposition applications.

Source and Classification

Tris(dimethylamino)phenylsilane is categorized as an organosilicon compound. It can be synthesized from readily available precursors, specifically phenyltrichlorosilane and dimethylamine. The synthesis typically requires controlled conditions to ensure purity and yield, which are critical for its applications in high-tech industries .

Synthesis Analysis

Methods

The primary method for synthesizing tris(dimethylamino)phenylsilane involves a reaction between phenyltrichlorosilane and dimethylamine. The reaction proceeds as follows:

PhSiCl3+3 CH3 2NHPhSi N CH3 2)3+3HCl\text{PhSiCl}_3+3\text{ CH}_3\text{ }_2\text{NH}\rightarrow \text{PhSi N CH}_3\text{ }_2)_3+3\text{HCl}

This reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions, with careful control of temperature to ensure complete conversion and minimize by-products .

Technical Details

In industrial settings, large-scale reactors equipped with efficient cooling systems are employed to manage the exothermic nature of the reaction. High-purity reagents are used alongside advanced purification techniques to produce high-quality tris(dimethylamino)phenylsilane suitable for various applications.

Molecular Structure Analysis

Structure

Tris(dimethylamino)phenylsilane consists of a central silicon atom bonded to a phenyl group and three dimethylamino groups. The molecular structure can be represented as follows:

  • Silicon Atom (Si): Central atom
  • Phenyl Group (C₆H₅): Attached to the silicon
  • Dimethylamino Groups (N(CH₃)₂): Three groups attached to the silicon

Data

The compound exhibits significant steric hindrance due to the bulky dimethylamino groups, which influences its reactivity and stability. X-ray crystallography has been utilized to characterize similar compounds, providing insights into bond lengths and angles that are critical for understanding their chemical behavior .

Chemical Reactions Analysis

Types of Reactions

Tris(dimethylamino)phenylsilane can undergo several chemical reactions, including:

  • Oxidation: It can be oxidized to form silicon dioxide films, which are essential in semiconductor devices.
  • Substitution: The dimethylamino groups can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Typically involves oxidizing agents such as ozone or through plasma-enhanced atomic layer deposition techniques.
  • Substitution: Can utilize halogens or other nucleophiles for replacing dimethylamino groups.

Major Products

  • Oxidation Product: Silicon dioxide (SiO₂) films.
  • Substitution Products: Various substituted phenylsilane derivatives depending on the reagents used.
Mechanism of Action

The mechanism of action of tris(dimethylamino)phenylsilane primarily revolves around its role as a silicon source in vapor deposition processes. Its high volatility allows it to decompose upon heating, releasing silicon atoms that can then deposit onto substrates to form thin films. This property is particularly useful in the fabrication of semiconductor devices where precise control over film composition and thickness is required.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Volatility: High volatility, making it suitable for vapor deposition processes.

Chemical Properties

  • Stability: Exhibits thermal stability under controlled conditions.
  • Reactivity: Reacts readily with oxidizing agents and nucleophiles.

Relevant data includes boiling point, melting point, and density, which are crucial for practical applications but were not specified in the provided sources. Further experimental determination may be necessary for comprehensive data .

Applications

Tris(dimethylamino)phenylsilane has broad applications across various scientific fields:

  • Chemistry: Serves as a precursor in synthesizing silicon-containing compounds and thin films.
  • Biology: Investigated for potential use in biocompatible coatings and materials.
  • Medicine: Explored for applications in drug delivery systems and medical devices.
  • Industry: Widely utilized in the semiconductor industry for depositing silicon dioxide films in microelectronics .

Properties

CAS Number

4840-75-9

Product Name

Tris(dimethylamino)phenylsilane

IUPAC Name

N-[bis(dimethylamino)-phenylsilyl]-N-methylmethanamine

Molecular Formula

C12H23N3Si

Molecular Weight

237.42 g/mol

InChI

InChI=1S/C12H23N3Si/c1-13(2)16(14(3)4,15(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

VJDVRUZAQRISHN-UHFFFAOYSA-N

SMILES

CN(C)[Si](C1=CC=CC=C1)(N(C)C)N(C)C

Canonical SMILES

CN(C)[Si](C1=CC=CC=C1)(N(C)C)N(C)C

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